

# Cefadroxil sulfoxide impurity testing methods

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## Compound Focus: Cefadroxil Sulfoxide

CAS No.: 182290-77-3

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## Cefadroxil S-sulfoxide: An Overview

Cefadroxil S-sulfoxide is a specified impurity in Cefadroxil, a first-generation cephalosporin antibiotic. It forms through the oxidation of the parent drug's sulfur atom in the dihydrothiazine ring [1] [2].

- **Chemical Name:** (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide [1] [2].
- **Molecular Formula:** C<sub>16</sub>H<sub>17</sub>N<sub>3</sub>O<sub>6</sub>S [1] [2].
- **Molecular Weight:** 379.4 g/mol [1] [2].
- **Primary Use:** This compound is used as a **reference standard** for analytical activities such as method development, method validation (AMV), Quality Control (QC), and regulatory submissions like Abbreviated New Drug Applications (ANDA) [1] [2].

## Key Analytical Parameters from Published Methods

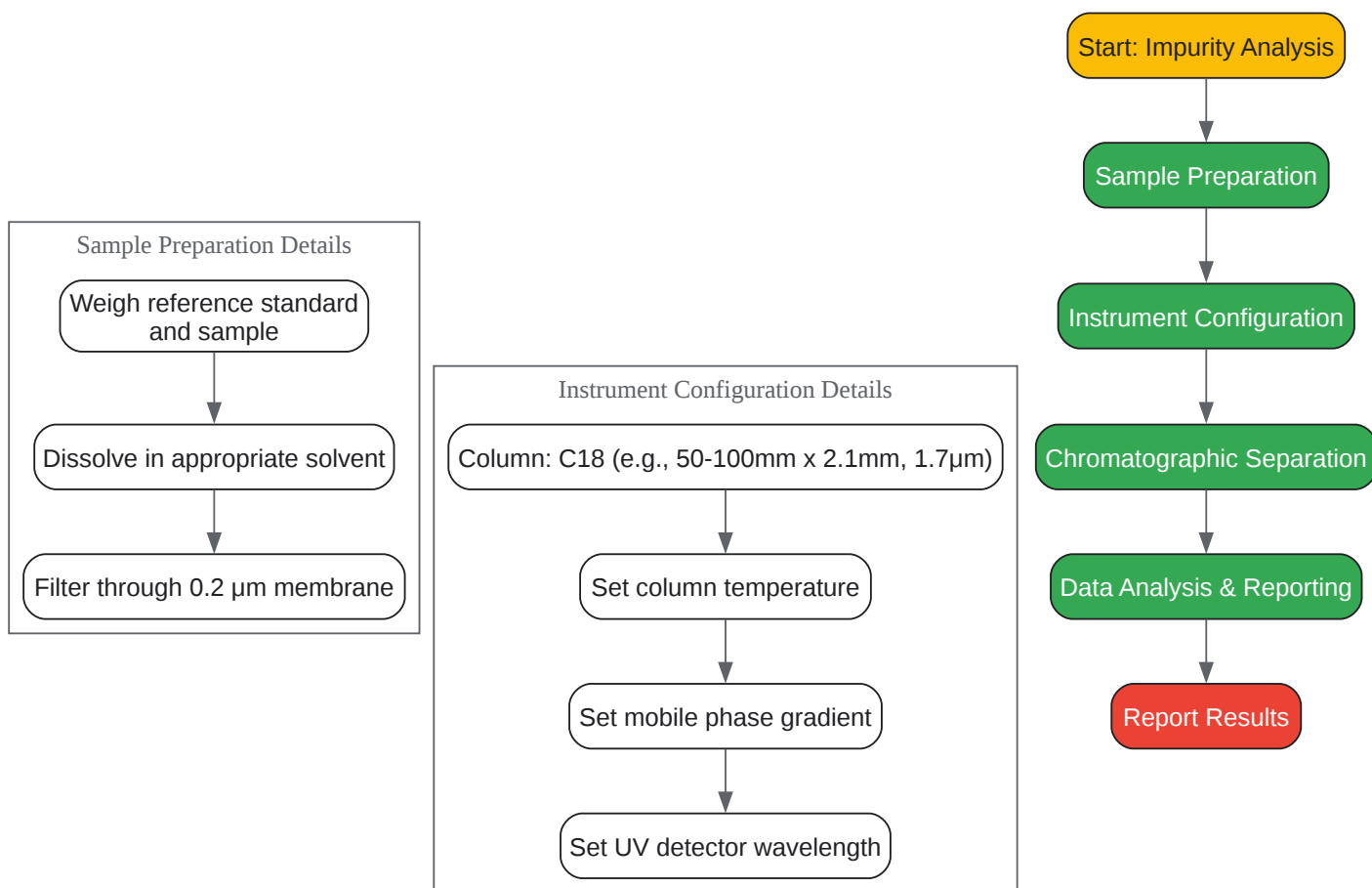
While complete official methods are not provided in the search results, the following table summarizes key parameters from research contexts for impurity testing.

**Table 1: Reported Analytical Parameters for Cefadroxil and Related Impurities**

Parameter	Reported Method for Cefadroxil Assay (HPLC)	Reported Method for Cefadroxil Assay (Spectrophotometric)
Technique	Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or UPLC [3] [4]	UV-Vis Spectrophotometry [5]
Column	C18 column (e.g., Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 μm) [3]	Not Applicable
Detection	UV detector [3] [4]	Absorbance at 460 nm [5]
Mobile Phase	Phosphoric acid–acetonitrile gradient [3]; specific phases not detailed	Aqueous solution with 1,2-naphthoquinone-4-sulfonic acid (NQS) reagent [5]
Sample Preparation	Mobile phases and samples filtered through 0.2 μm membrane filters [3]	Dissolution in deionized water [5]
Key Application	Quantitative analysis, impurity profiling [3] [4]	Determination in pharmaceutical formulations [5]

## Experimental Workflow for Impurity Analysis

The general workflow for pharmaceutical impurity analysis via liquid chromatography can be summarized in the following diagram, which synthesizes concepts from the search results [3] [6]:



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## Critical Points for Method Implementation

- **Reference Standard Sourcing:** Cefadroxil S-sulfoxide USP reference standard is commercially available from chemical suppliers like SynZeal and CleanChem Lab for method development and validation [1] [2].

- **Chromatographic Optimization:** Modern methods often use **UPLC systems with sub-2 $\mu$ m particle columns** (e.g., 1.7 $\mu$ m) for faster analysis, better resolution, and reduced solvent consumption compared to conventional HPLC [3].
- **Forced Degradation Studies:** These studies help validate method stability-indicating properties. A 2025 study identified a formulation-related degradation impurity in Cefadroxil oral suspension at RRT 1.29 using HPLC, which was characterized by HRMS and NMR [7].

## Limitations and Further Research

The available information has key gaps that require further investigation for developing a complete protocol:

- **No detailed chromatographic parameters** for Cefadroxil S-sulfoxide separation (exact mobile phase composition, gradient program, flow rate, column temperature).
- **Missing validation data** for the specific impurity method (precision, accuracy, LOD/LOQ).
- **Lack of system suitability criteria** for the analysis.

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## References

1. S- Cefadroxil (USP) | SynZeal sulfoxide [synzeal.com]
2. S- Cefadroxil (USP) | CAS No sulfoxide [cleanchemlab.com]
3. profiling and in-process Impurity of drugs for injection by fast... testing [pmc.ncbi.nlm.nih.gov]
4. Characteristics, Properties and Analytical Methods of Cefadroxil ... [pubmed.ncbi.nlm.nih.gov]
5. The Chemist | Journal of the American Institute of Chemists [theaic.org]
6. Analysis Information | Thermo Fisher Scientific - BE Impurity [thermofisher.com]
7. Identification, synthesis, isolation, and characterization of formulation... [pubmed.ncbi.nlm.nih.gov]

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